Superior mGlu4 Selectivity Versus Close Structural Analog VU0483737
VU0483605 demonstrates complete selectivity over mGlu4, displaying no detectable PAM activity (EC50 >10 µM) at this receptor. In contrast, its close structural analog VU0483737, which differs only in the methyl-vs-chloro substitution on the picolinamide ring, retains significant low-efficacy mGlu4 PAM activity (EC50 = 199 nM, 55% Glu Max) [1]. This difference is critical because mGlu4 activation produces distinct and often opposing physiological effects compared to mGlu1 activation, making VU0483605 the cleaner pharmacological probe for exclusive mGlu1 mechanistic studies [1].
| Evidence Dimension | mGlu4 PAM activity (EC50 and efficacy) |
|---|---|
| Target Compound Data | EC50 >10 µM (no activity detected) |
| Comparator Or Baseline | VU0483737: EC50 = 199 nM, 55% Glu Max |
| Quantified Difference | >50-fold difference in mGlu4 activation; complete functional selectivity vs. partial mGlu4 agonism |
| Conditions | Human mGlu4 stable cell lines; intracellular calcium (iCa2+) mobilization assay; 10 µM compound incubation |
Why This Matters
Researchers studying mGlu1-specific signaling mechanisms must avoid mGlu4 cross-reactivity; VU0483605 provides the cleanest window among first-generation picolinamide PAMs, whereas VU0483737 introduces a confounding mGlu4 signal at sub-micromolar concentrations.
- [1] Cho HP, Garcia-Barrantes PM, Brogan JT, Hopkins CR, Niswender CM, Rodriguez AL, et al. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics. ACS Chem Biol. 2014;9(10):2334-2346. (Lines 260-266) View Source
